molecular formula C3H11NNa2O8P2 B000452 パミドロネート二ナトリウム CAS No. 57248-88-1

パミドロネート二ナトリウム

カタログ番号 B000452
CAS番号: 57248-88-1
分子量: 297.05 g/mol
InChIキー: TVQNUQCYOOJTMK-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

Pamidronate disodium may damage fertility or the unborn child . It may cause eye and skin irritation . Common adverse effects include fever, bone pain, back pain, vomiting, decreased red blood cell count (anemia), electrolyte imbalance and kidney effects .

将来の方向性

Pamidronate disodium is being studied in the treatment of other types of cancer . It is also being used off-label for conditions such as osteoporosis, complex regional pain syndrome, osteoporosis secondary to chronic glucocorticoid use and prolonged immobility, bone loss, nonmetastatic hormone-responsive prostate cancer, and osteogenesis imperfecta in children .

生化学分析

Biochemical Properties

Pamidronate disodium interacts with various biomolecules in the body. It is known to inhibit osteoclast-mediated bone loss . It binds to hydroxyapatite crystals in bone, directly blocking the dissolution of this mineral component of bone . This interaction with hydroxyapatite is a key aspect of its biochemical role .

Cellular Effects

Pamidronate disodium has significant effects on various types of cells and cellular processes. It inhibits osteoclast activity, contributing to the inhibition of bone resorption . In cancer patients, it has been shown to reduce bone pain and the need for supplemental analgesic therapy .

Molecular Mechanism

The molecular mechanism of action of pamidronate disodium involves its binding to hydroxyapatite in bone, which may directly block the dissolution of this mineral component of bone . It is also known to induce apoptosis of hematopoietic tumor cells by inhibiting components of the mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, pamidronate disodium has shown to have long-term effects on cellular function. For instance, it has been found to inhibit bone resorption without inhibiting bone formation and mineralization .

Dosage Effects in Animal Models

In animal models, the effects of pamidronate disodium vary with different dosages. For instance, in a study involving dogs, it was found that pamidronate disodium could completely prevent or reverse osteoarthritic subchondral bone loss and cartilage surface erosion .

Metabolic Pathways

Pamidronate disodium is involved in the metabolic pathway related to bone resorption. It is not metabolized in vivo and is exclusively eliminated by renal excretion .

Transport and Distribution

After administration, pamidronate disodium is rapidly eliminated from the circulatory system and primarily distributed in the bones, liver, spleen, and tracheal cartilage . It can remain in bone tissue for a long period .

Subcellular Localization

Pamidronate disodium is primarily localized in the bone where it binds to hydroxyapatite . This binding to bone mineral allows it to exert its effects on bone resorption and osteoclast activity .

準備方法

Pamidronate disodium is synthesized through a series of chemical reactions. The preparation involves the following steps:

For industrial production, pamidronate disodium is typically prepared by dissolving pamidronic acid in water, adding sodium hydroxide, and then lyophilizing the solution to obtain a dry powder .

化学反応の分析

Pamidronate disodium undergoes several types of chemical reactions:

Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pamidronate disodium involves the reaction of 3-amino-1-hydroxypropylidenebisphosphonic acid with disodium hydroxide.", "Starting Materials": [ "3-amino-1-hydroxypropylidenebisphosphonic acid", "disodium hydroxide" ], "Reaction": [ "Dissolve 3-amino-1-hydroxypropylidenebisphosphonic acid in water.", "Add disodium hydroxide to the solution and stir.", "Heat the mixture to 70-80°C for 2-3 hours.", "Cool the mixture and adjust the pH to 7.0-7.5 with hydrochloric acid.", "Filter the solution and evaporate the filtrate to dryness.", "Crystallize the product from water.", "Dry the product at 60-70°C." ] }

CAS番号

57248-88-1

分子式

C3H11NNa2O8P2

分子量

297.05 g/mol

IUPAC名

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChIキー

TVQNUQCYOOJTMK-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

正規SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

melting_point

254-262

その他のCAS番号

57248-88-1

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

関連するCAS

40391-99-9 (Parent)

溶解性

1.58e+01 g/L

同義語

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamidronate disodium
Reactant of Route 2
Pamidronate disodium
Reactant of Route 3
Pamidronate disodium
Reactant of Route 4
Pamidronate disodium
Reactant of Route 5
Pamidronate disodium
Reactant of Route 6
Pamidronate disodium

Q & A

A: Pamidronate Disodium is a nitrogen-containing bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly in areas of high bone turnover. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, , , , ]

A: By inhibiting osteoclast activity, Pamidronate Disodium reduces bone turnover, leading to decreased release of calcium from bone into the blood. [, ] This mechanism makes it an effective treatment for hypercalcemia of malignancy. [, ] Additionally, it can reduce bone pain and skeletal-related events associated with bone metastases. [, , , , , , ]

A: The molecular formula of Pamidronate Disodium is C3H9NO7P2Na2. []

ANone: The molecular weight of Pamidronate Disodium is 299.05 g/mol.

A: Yes, research has shown that incorporating Pamidronate Disodium into electrospun polycaprolactone scaffolds enhances their hydrophilicity and mechanical properties. [] This finding suggests a potential application in developing improved bone regenerative scaffolds.

A: Studies using high-performance liquid chromatography (HPLC) have demonstrated that Pamidronate Disodium injection remains stable under stress-testing conditions, including exposure to strong light, high temperature, and high humidity. []

A: Pamidronate Disodium is administered intravenously. [, ] It undergoes negligible biodegradation and is eliminated exclusively through renal excretion. []

A: Research indicates that while Pamidronate Disodium elimination is slower in patients with impaired renal function, dose adjustment is generally unnecessary. [] This is because successive doses are typically spaced weeks apart, minimizing the risk of plasma accumulation.

A: Preclinical studies have utilized a variety of animal models, including a rabbit osteoporosis model induced by hydrochloric dexamethasone. [] These models help evaluate the therapeutic efficacy of Pamidronate Disodium in osteoporosis and other bone-related conditions.

A: Yes, Pamidronate Disodium has demonstrated efficacy in managing polyostotic fibrous dysplasia, particularly in the proximal femur. [] It has also been successfully used in a canine case to treat hypercalcemia caused by calcipotriene toxicosis. []

A: Researchers have investigated the incorporation of Pamidronate Disodium into freeze-dried powder injections. [] This formulation strategy aims to enhance the stability and potentially improve the delivery of the drug.

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for determining the content of Pamidronate Disodium and its impurities in pharmaceutical preparations. [, , ] This method provides high sensitivity and specificity, making it suitable for quality control purposes.

A: Zoledronic Acid, another bisphosphonate, has been compared to Pamidronate Disodium in various studies. While both demonstrate efficacy in managing hypercalcemia of malignancy and bone pain, Zoledronic Acid exhibits higher potency, requiring less frequent administration. [, , , , ]

A: Yes, studies have explored using Samarium-153-EDTMP, a radiopharmaceutical, in conjunction with or as an alternative to Pamidronate Disodium for managing bone metastases pain. [, , ] Results indicate comparable efficacy, though the combination may offer an advantage in specific cases.

A: Continued research, including randomized controlled trials with longer follow-up periods, is essential to assess the long-term safety and efficacy of Pamidronate Disodium across various indications. [] Investigating its potential in combination with other therapeutic agents and exploring novel drug delivery systems are also important research avenues. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。